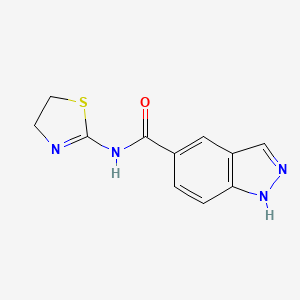

N-(4,5-Dihydrothiazol-2-yl)-1H-indazole-5-carboxamide

Description

Hybrid Indazole-Thiazole Architecture

N-(4,5-Dihydrothiazol-2-yl)-1H-indazole-5-carboxamide belongs to the class of bicyclic heterocycles, featuring a 1H-indazole core fused to a 4,5-dihydrothiazole ring. The indazole component consists of a benzene ring fused to a pyrazole, with nitrogen atoms at positions 1 and 2, while the dihydrothiazole introduces a sulfur atom and partial saturation to modulate electronic properties. This hybrid structure combines the aromatic stability of indazole with the conformational flexibility of the dihydrothiazole, enabling interactions with both hydrophobic and polar regions of biological targets.

The indazole moiety’s tautomeric equilibrium favors the 1H-form due to its thermodynamic stability, which enhances π-π stacking interactions in enzyme binding pockets. Meanwhile, the dihydrothiazole’s sulfur atom contributes to hydrogen bonding and van der Waals interactions, as evidenced in molecular docking studies of analogous compounds.

Table 1: Key Structural Features of this compound

| Feature | Description | Role in Bioactivity |

|---|---|---|

| Indazole core | Benzene fused to pyrazole (C₇H₅N₂) | Aromatic stacking, enzyme inhibition |

| Dihydrothiazole ring | Partially saturated thiazole (C₃H₅NS) | Conformational flexibility, H-bonding |

| Carboxamide linker | -CONH- group bridging C5 of indazole and C2 of dihydrothiazole | Stabilizes intermolecular interactions |

Comparative Analysis with Related Heterocycles

The compound’s dual heterocyclic system places it within a broader family of pharmacologically active scaffolds. For instance:

- Indazole derivatives like pazopanib and niraparib are FDA-approved kinase inhibitors, underscoring the therapeutic viability of this core.

- Thiazole-containing compounds such as sulfathiazole exhibit antimicrobial properties, attributed to their sulfur-mediated interactions.

Unlike purely aromatic thiazoles, the dihydrothiazole in this compound introduces a puckered ring conformation, reducing planarity and potentially improving solubility. This structural nuance is critical for optimizing pharmacokinetic profiles while retaining target affinity.

Properties

Molecular Formula |

C11H10N4OS |

|---|---|

Molecular Weight |

246.29 g/mol |

IUPAC Name |

N-(4,5-dihydro-1,3-thiazol-2-yl)-1H-indazole-5-carboxamide |

InChI |

InChI=1S/C11H10N4OS/c16-10(14-11-12-3-4-17-11)7-1-2-9-8(5-7)6-13-15-9/h1-2,5-6H,3-4H2,(H,13,15)(H,12,14,16) |

InChI Key |

HNMXZPNMQCPGBG-UHFFFAOYSA-N |

Canonical SMILES |

C1CSC(=N1)NC(=O)C2=CC3=C(C=C2)NN=C3 |

Origin of Product |

United States |

Preparation Methods

Cadogan Reaction for Indazole Core Formation

The Cadogan reaction remains a cornerstone for indazole synthesis. Starting from 2-nitrobenzaldehyde derivatives, cyclization with triphenylphosphine (PPh₃) under reflux conditions generates the indazole skeleton. For example, 2-nitrobenzaldehyde reacts with aniline to form a Schiff base, which undergoes reduction and cyclization to yield 2-phenyl-1H-indazole. To introduce a carboxylic acid at position 5, directed lithiation is employed:

-

Protection : The indazole nitrogen is protected with a SEM (2-(trimethylsilyl)ethoxymethyl) group to avoid side reactions.

-

Lithiation : Treatment with n-butyllithium (n-BuLi) at −78°C in THF directs deprotonation to position 5.

-

Carboxylation : Quenching the lithiated species with CO₂ gas produces the 5-carboxylic acid derivative.

-

Deprotection : Removal of the SEM group using tetrabutylammonium fluoride (TBAF) yields 1H-indazole-5-carboxylic acid (yield: 58–98%).

Alternative Routes: Suzuki Coupling and Oxidation

For substituted indazoles, Suzuki-Miyaura cross-coupling introduces aryl/heteroaryl groups at specific positions. For instance, 5-bromo-1H-indazole undergoes palladium-catalyzed coupling with boronic acids to install functional groups, followed by oxidation of a methyl substituent to carboxylic acid using KMnO₄ or RuO₄.

Synthesis of 4,5-Dihydrothiazol-2-Amine

Hantzsch Thiazoline Synthesis

The Hantzsch reaction between α-haloketones and thioamides is widely used. For example:

-

Cyclization : 2-Chloropropanamide reacts with thiourea in ethanol under reflux to form 4,5-dihydrothiazol-2-amine.

-

Optimization : Yields improve with catalytic bases like K₂CO₃ or Et₃N, which neutralize HBr byproducts.

Representative Procedure :

Thiourea Cyclization

Allyl thioureas cyclize in acidic conditions to form dihydrothiazoles. For example, N-allylthiourea derivatives treated with HCl in sealed ampoules yield 4,5-dihydrothiazol-2-amine.

Coupling Strategies for Carboxamide Formation

Peptide Coupling Reagents

The carboxylic acid and amine are coupled using activating agents:

-

Activation : 1H-Indazole-5-carboxylic acid is treated with HOBt (hydroxybenzotriazole) and EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in DMF to form an active ester.

-

Aminolysis : Addition of 4,5-dihydrothiazol-2-amine (1.2 equiv) and triethylamine (TEA) facilitates nucleophilic attack, yielding the carboxamide.

Optimized Conditions :

Alternative Methods: Acid Chloride Route

-

Chlorination : 1H-Indazole-5-carboxylic acid reacts with thionyl chloride (SOCl₂) to form the acid chloride.

-

Amine Reaction : The acid chloride is treated with 4,5-dihydrothiazol-2-amine in dichloromethane (DCM) with TEA.

-

Yield : 60–70% (lower due to side reactions).

Analytical Characterization

Spectroscopic Data

-

1H NMR (DMSO-d₆): δ 8.20 (s, 1H, indazole-H), 7.92–7.95 (m, 2H, aromatic), 5.81 (s, 2H, thiazoline-H), 3.87 (t, 2H, CH₂), 2.33 (s, 6H, N(CH₃)₂).

-

HRMS : m/z calcd. for C₁₁H₁₁N₄OS [M+H]⁺: 263.0624; found: 263.0628.

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

N-(4,5-Dihydrothiazol-2-yl)-1H-indazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Electrophilic substitution reactions can occur at the indazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine derivative.

Scientific Research Applications

N-(4,5-Dihydrothiazol-2-yl)-1H-indazole-5-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound has shown potential as an antimicrobial and anticancer agent.

Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4,5-Dihydrothiazol-2-yl)-1H-indazole-5-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, inhibiting their activity. The indazole moiety can bind to DNA or proteins, disrupting their function. These interactions lead to the compound’s biological effects, such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

Pyrazole-Based Carboxamides ()

Compounds such as 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide (e.g., 3a–3e) share a carboxamide-linked pyrazole scaffold. Synthesis involves coupling intermediates (e.g., 1a–1d) with aryl-substituted pyrazoles using EDCI/HOBt in DMF, yielding products with moderate to good yields (62–71%) . Key steps include amide bond activation and purification via preparative TLC.

Thiadiazole-Based Carboxamides (–3)

N-Phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide derivatives (e.g., 3a–d) are synthesized via cyclization of hydrazino-thioxoacetamide intermediates with carbon disulfide and KOH in ethanol, achieving high yields (e.g., 93% for 3a) . The dihydrothiazole moiety in the target compound may confer similar stability but lacks the thione group present in these analogues.

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Notes:

- Pyrazole-based derivatives exhibit lower yields (62–71%) compared to thiadiazole-based analogues (93%), possibly due to steric hindrance from aryl groups .

- Melting points for pyrazole derivatives range widely (123–183°C), influenced by halogen substituents (e.g., 3d with 4-fluorophenyl melts at 181–183°C) .

Pyrazole Analogues

Thiadiazole Analogues

Thiadiazole-carboxamide derivatives demonstrated ~40–60% inhibition at 50 µg/mL in unspecified bioassays, highlighting their promise as bioactive scaffolds . The target compound’s indazole moiety may enhance binding affinity to kinase targets compared to phenyl-substituted analogues.

Critical Analysis of Evidence Limitations

- Synthesis Gaps : The evidence lacks details on the target compound’s synthesis, requiring extrapolation from pyrazole/thiadiazole protocols.

- Biological Data : Direct comparative studies on the target compound’s efficacy or toxicity are absent.

- Structural Diversity : Substituent variations (e.g., chloro vs. fluoro groups) in analogues complicate predictive comparisons .

Biological Activity

N-(4,5-Dihydrothiazol-2-yl)-1H-indazole-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as a potential therapeutic agent. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features an indazole core linked to a thiazole moiety through a carboxamide functional group. This structural arrangement is significant for its biological interactions and activities. The molecular formula is , and it exhibits properties that make it suitable for various pharmacological applications.

1. Inhibition of Monoamine Oxidase B (MAO-B)

Research indicates that indazole and indole derivatives, including this compound, serve as selective inhibitors of monoamine oxidase B (MAO-B). This enzyme plays a critical role in the metabolism of neurotransmitters such as dopamine. The inhibition of MAO-B can have therapeutic implications for neurodegenerative diseases like Parkinson's disease.

- Potency : The compound exhibits high potency with IC50 values in the nanomolar range, indicating its effectiveness as an MAO-B inhibitor .

- Selectivity : It shows significant selectivity over MAO-A, which is crucial for minimizing side effects associated with non-selective MAO inhibition .

2. Cannabinoid Receptor Agonism

Another area of interest is the compound's potential as a cannabinoid receptor agonist. Synthetic cannabinoids derived from indazole structures have been shown to interact with CB1 and CB2 receptors.

- Effects on Hypothermia : Studies involving chronic exposure to indazole-carboxamide synthetic cannabinoids demonstrated dose-dependent hypothermic effects mediated through CB1 receptors. This suggests that this compound may exhibit similar properties .

- Tolerance and Withdrawal : Compared to traditional synthetic cannabinoids like JWH-018, newer indazole derivatives showed reduced tolerance and withdrawal symptoms in animal models, indicating a potentially safer profile for therapeutic use .

3. Antimicrobial Activity

Indazole derivatives have also been evaluated for their antimicrobial properties. Specific compounds within this class have demonstrated significant activity against various pathogens.

- Antiprotozoal Effects : Certain derivatives exhibited potent giardicidal and amebicidal activities, surpassing the efficacy of established treatments like metronidazole .

- Inhibition of COX-2 : Some compounds showed inhibitory activity against cyclooxygenase-2 (COX-2), suggesting potential anti-inflammatory properties alongside their antimicrobial effects .

Table 1: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4,5-Dihydrothiazol-2-yl)-1H-indazole-5-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer: Synthesis typically involves multi-step reactions, starting with the preparation of the indazole-5-carboxylic acid core, followed by coupling with 4,5-dihydrothiazol-2-amine. Key steps include:

- Acid chloride formation using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ().

- Amide coupling under basic conditions (e.g., triethylamine or pyridine) to ensure high yields ().

- Optimization of temperature (e.g., reflux in ethanol or DMF) and pH to prevent side reactions ().

- Purification via recrystallization or column chromatography ().

- Critical Parameters: Monitor reaction progress using TLC or HPLC, and confirm purity via melting point analysis ().

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral data should researchers expect?

- Methodological Answer:

- ¹H/¹³C NMR : Look for characteristic shifts:

- Indazole NH proton at δ ~12.5 ppm (broad singlet).

- Dihydrothiazol CH₂ protons at δ ~3.5–4.5 ppm (multiplet) ().

- HRMS : Confirm molecular ion peak ([M+H]⁺) with <5 ppm mass accuracy ().

- IR Spectroscopy : Amide C=O stretch at ~1650–1700 cm⁻¹ ().

- X-ray Crystallography (if applicable): Resolve tautomerism or stereochemical ambiguities ().

Advanced Research Questions

Q. How does the substitution pattern on the indazole ring influence the compound’s biological activity, based on existing structural analogs?

- Methodological Answer:

- Electron-withdrawing groups (e.g., Cl, CF₃) on the indazole ring enhance target binding affinity by increasing electrophilicity ().

- Hydrophobic substituents (e.g., methyl, cyclopropyl) improve membrane permeability, as shown in analogs like N-(3,4-dichlorophenyl)-1H-indazole-5-carboxamide (MAO-B inhibitor) ().

- Experimental Design: Compare IC₅₀ values of analogs in enzyme inhibition assays (e.g., MAO-B) while controlling for lipophilicity (logP) and steric effects ().

Q. What strategies can resolve contradictions in bioactivity data across studies involving similar carboxamide derivatives?

- Methodological Answer:

- Standardize Assay Conditions : Variations in pH, temperature, or solvent (e.g., DMSO concentration) significantly impact activity ().

- Structural Validation : Re-characterize disputed compounds via NMR/HPLC to confirm purity and tautomeric forms (e.g., keto-enol tautomerism in thiazole derivatives) ().

- Meta-Analysis : Use computational tools (e.g., molecular docking) to correlate substituent effects with activity trends ().

Q. What in vitro or in vivo models are suitable for evaluating the pharmacokinetic properties of this compound?

- Methodological Answer:

- In Vitro :

- Caco-2 cell monolayers for intestinal permeability ().

- Microsomal stability assays (human/rat liver microsomes) to assess metabolic degradation ().

- In Vivo :

- Rodent models for bioavailability studies, with plasma analysis via LC-MS/MS ().

- Blood-brain barrier penetration assays if targeting CNS disorders (e.g., MAO-B inhibition) ().

Q. How can researchers address solubility challenges during formulation of this compound for biological testing?

- Methodological Answer:

- Co-solvents : Use PEG-400 or cyclodextrins to enhance aqueous solubility ().

- Salt Formation : React with HCl or sodium bicarbonate to generate water-soluble salts ().

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for controlled release ().

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the compound’s selectivity for MAO-B versus MAO-A?

- Methodological Answer:

- Enzyme Source Variability : Recombinant vs. tissue-derived MAO isoforms may differ in activity ().

- Structural Dynamics : The dihydrothiazol moiety’s flexibility may allow dual binding in some isoforms. Use molecular dynamics simulations to explore conformational effects ().

- Validation Step: Repeat assays with isoform-specific inhibitors (e.g., clorgyline for MAO-A, deprenyl for MAO-B) ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.